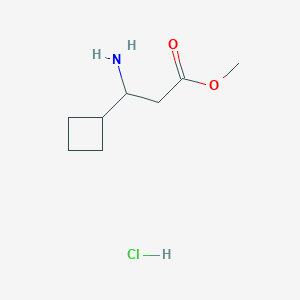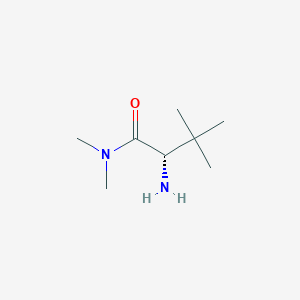
2,4-Dichloropyrimidine hydrochloride
Übersicht
Beschreibung
2,4-Dichloropyrimidine hydrochloride is a chemical compound with the CAS Number: 1983945-11-4 . It has a molecular weight of 185.44 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids . Another method involves the use of organolithium reagents . A third method involves the addition of uracil, phosphorus trichloride, and xylene amine into the reaction pot, heating to 130 ℃, refluxing for about 45 minutes, and then cooling and adding crushed ice .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms attached at the 2 and 4 positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinally Important Compounds : 2,4-Dichloropyrimidine hydrochloride is utilized in synthesizing medicinally significant compounds. For instance, it is used to create 4-aryl-5-pyrimidinylimidazoles, which have medicinal importance, through a concise synthetic route involving sequential substitution and cyclocondensation processes (Deng & Mani, 2006).
Amine Addition and Lewis Acid Applications : Another research application involves the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, where Lewis acids are used to favor the production of certain isomers. This process is important for developing various 2,4-diaminopyrimidine systems (Richter et al., 2013).
Antitumor Activity : this compound is key in the synthesis of compounds with antitumor activity. A notable example is the creation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which demonstrates significant activity against certain carcinomas (Grivsky et al., 1980).
Virus Multiplication Inhibition : Research has also shown its application in inhibiting the growth of various RNA and DNA viruses, showcasing its potential in antiviral therapies (Colla et al., 1977).
Synthesis of Radioactive Compounds : It's used in synthesizing radioactive compounds like [2-14 C]2,5-dichloropyrimidine, which are valuable in biological studies and medical research, especially in hepatocyte transport studies and metabolic profiling (Tran et al., 2011).
Amination Studies : this compound plays a role in amination studies, particularly in reactions with linear polyamines and oxadiamines, which is significant for synthesizing a variety of aminated compounds (Averin et al., 2008).
'Green' Synthesis Methods : It is also involved in 'green' synthesis methods for creating various pyrimidine derivatives, which is important for environmentally friendly chemical synthesis (Opitz et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .
Result of Action
It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .
Safety and Hazards
Zukünftige Richtungen
The future directions of 2,4-Dichloropyrimidine hydrochloride research could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of microwave-assisted procedures could be used for quick and low-cost regioselective preparation of substituted pyrimidine rings .
Eigenschaften
IUPAC Name |
2,4-dichloropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPLPMMPOKGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)







![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
